Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate
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Overview
Description
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate typically involves the reaction of isoquinoline with ethyl 3-oxo-3-phenylpropanoate under specific conditions. One common method involves the use of a nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water . This method is efficient and environmentally friendly, as it avoids the use of harsh chemicals and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Copper(I) catalysts in water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Secondary alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate involves its interaction with various molecular targets. The isoquinoline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cancer cell proliferation or malaria parasite replication .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
1-Phenylisoquinoline: Another derivative with potential pharmacological applications.
Ethyl 3-oxo-3-phenylpropanoate: A precursor in the synthesis of the target compound.
Properties
CAS No. |
87365-05-7 |
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Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C21H19NO3/c1-2-25-21(24)18(20(23)16-9-4-3-5-10-16)14-19-17-11-7-6-8-15(17)12-13-22-19/h3-13,18H,2,14H2,1H3 |
InChI Key |
UUCHXAJWPLAXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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